molecular formula C12H17N B1218667 1-Benzylpiperidine CAS No. 2905-56-8

1-Benzylpiperidine

Cat. No.: B1218667
CAS No.: 2905-56-8
M. Wt: 175.27 g/mol
InChI Key: NZVZVGPYTICZBZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Benzylpiperidine, an active group of Donepezil (DNP), primarily targets acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a vital role in cognition . The compound’s interaction with AChE can influence the levels of acetylcholine in the brain, which is particularly relevant in conditions like Alzheimer’s disease .

Mode of Action

This compound interacts with its primary target, AChE, by inhibiting its activity . This inhibition results in an increase in acetylcholine levels in the brain, as the breakdown of this neurotransmitter is reduced . In addition, the compound has been found to exhibit excellent AChE inhibitory activity, with an IC50 value of 4.4 μM, which is higher than that of Donepezil, a positive control .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic transmission pathway . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This can have downstream effects on cognitive function, particularly in conditions characterized by a loss of cholinergic neurons and diminished levels of acetylcholine, such as Alzheimer’s disease .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound contribute to its bioavailability and therapeutic potential . The compound has been found to possess favorable ADME properties, indicating its potential for effective absorption and distribution within the body, metabolism, and subsequent excretion .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of AChE and the subsequent increase in acetylcholine levels . This can lead to improved cognitive function, particularly in the context of neurodegenerative disorders like Alzheimer’s disease . Additionally, the compound has been found to exhibit neuroprotective effects against H2O2-induced oxidative damage in SH-SY5Y cells .

Biochemical Analysis

Biochemical Properties

1-Benzylpiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound acts as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft. This interaction is crucial in the context of neurodegenerative diseases like Alzheimer’s disease, where acetylcholine levels are typically reduced .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involving cholinergic neurotransmission. By inhibiting acetylcholinesterase, this compound enhances cholinergic signaling, which can lead to improved cognitive function. Additionally, this compound can impact gene expression and cellular metabolism by modulating the activity of acetylcholine and other neurotransmitters .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. As an acetylcholinesterase inhibitor, this compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This inhibition results in increased acetylcholine levels, which can enhance cholinergic signaling. Furthermore, this compound may also interact with other enzymes and receptors, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of acetylcholinesterase and prolonged enhancement of cholinergic signaling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits acetylcholinesterase without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the beneficial effects of this compound plateau at a certain dosage, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of this compound. The interaction of this compound with metabolic enzymes can also influence metabolic flux and metabolite levels, affecting its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, this compound can be transported to various subcellular compartments, where it interacts with target enzymes and receptors. The localization and accumulation of this compound can influence its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its biochemical activity. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The subcellular localization of this compound is crucial for its interaction with target biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylpiperidine can be synthesized through various methods. One common method involves the reaction of benzylamine with piperidine in the presence of a catalyst. Another method includes the reduction of 1-benzyl-4-piperidone using sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of benzylpyridine or the reductive amination of benzylamine with piperidine. These methods are preferred due to their high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzylpiperidine has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Benzylpiperidine
  • 3-Benzylpiperidine
  • 4-Benzylpiperidine

Comparison: 1-Benzylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which influences its pharmacological properties. Compared to its analogs, this compound has a higher affinity for dopamine and norepinephrine transporters, making it more potent in its effects . Additionally, its synthesis is more straightforward and cost-effective compared to other benzylpiperidine derivatives .

Properties

IUPAC Name

1-benzylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVZVGPYTICZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6295-81-4 (hydrochloride)
Record name 1-Benzylpiperidine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID80183289
Record name 1-Benzylpiperidine
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Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2905-56-8
Record name 1-Benzylpiperidine
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Record name 1-Benzylpiperidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzylpiperidine
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Record name 1-benzylpiperidine
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Record name 1-BENZYLPIPERIDINE
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Synthesis routes and methods I

Procedure details

A mixture of 11.9 ml of benzyl bromide in 100 ml of ether was added dropwise to a solution of 29.6 ml of piperidine in 100 ml of ether. This mixture was stirred overnight, then filtered. The organic layer was washed with water, then dried and concentrated to an oil. The oil was distilled through a Kugelrohr and the fraction boiling at 75°-85° C., 1.55 mm collected, giving 16.77 g of 1-(phenylmethyl)piperidine as an oil.
Quantity
11.9 mL
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100 mL
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29.6 mL
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100 mL
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Synthesis routes and methods II

Procedure details

Chloride 12 (23.0 g, 1.0 equiv) was combined with DBU (20.4 g, 2 equiv) in 400 mL xylene and stirred at 100° C. until TLC examination indicated complete reaction (ca. 5 h). The reaction was concentrated to dryness in vacuo. The residue was dissolved in methylene chloride and extracted with water (1×). The organic solvent was removed in vacuo and the residue was flash chromatographed in 10% ethyl acetate/methylene chloride to afford 11.8 g (60%) of 11 as an oil.
Quantity
23 g
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reactant
Reaction Step One
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Quantity
20.4 g
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400 mL
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reactant
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Yield
60%

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-(hydroxymethyl)piperidine 38 (0.01 mol) and DIEA (0.02 mol) in anhydrous acetonitrile (20 ml) was added a solution of benzylbromide 39 (0.012 mol) in anhydrous acetonitrile (5 ml) at room temperature. The resulting mixture was heated at 55-60° C. for 12 hours. The progress of the reaction was monitored by TLC. The reaction mixture was concentrated on rotavapor and the residue was diluted with ethyl acetate (50 ml). The resulting ethyl acetate solution was washed with water, dried over anhydrous sodium sulfate (Na2SO4) and evaporated the solvent. The residue was purified by silica gel column chromatography using a gradient of 0 to 100% ethyl acetate and hexane to get the title piperidine 40 in 98% yield (2.00 g) yield. 1H NMR (400 MHz, CDCl3): δ 1.26-1.33 (2H, m); 1.43-1.52 (1H, m); 1.70 (2H, broad d); 1.96 (2H, broad t); 2.90 (2H, broad d); 3.48 (2H, s); 3.49 (2H, s); 7.30 (5H, m). MS (ESI): m/z=206.20 (M+H+).
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0.01 mol
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Quantity
0.02 mol
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reactant
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0.012 mol
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reactant
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20 mL
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solvent
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5 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods IV

Procedure details

3-Bromo-4,5-dihydroisoxazole III-14 is dissolved in methylene chloride (0.06 M with respect to isxozaole) after which triethylamine (2.5 equiv) and benzaldehyde (1.25 equiv) are added followed by sodium triacetoxyborohydride (1.5 equiv). The reaction is allowed to stir for 16 h after which point is diluted with ethyl acetate and washed with dilute NaOH and then brine. The organic layer is then dried over sodium sulfate and concentrated under vacuum to provide crude material which was purified using flash silica gel chromatography (ethyl acetate/hexanes) to provide N-benzylpiperidine III-19 as a white solid. [M−H]−=308.1 m/z. Activity: A.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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